![molecular formula C15H15NO6 B14181635 Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- CAS No. 877207-37-9](/img/structure/B14181635.png)
Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple hydroxyl groups and a methoxyphenyl moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-, can be achieved through direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms. Substitution reactions can result in various substituted benzamide derivatives .
Wissenschaftliche Forschungsanwendungen
Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s hydroxyl groups make it a valuable tool in studying enzyme interactions and protein modifications.
Wirkmechanismus
The mechanism of action of Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity with enzymes and proteins. These interactions can modulate biological processes such as inflammation, oxidative stress, and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-N-(2-methoxyphenyl)benzamide
- 2-Hydroxy-N-(4-methoxyphenyl)benzamide
- N-(4-Hydroxy-2-methoxyphenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, it offers a broader range of chemical and biological activities, making it a versatile compound in research and industry .
Eigenschaften
CAS-Nummer |
877207-37-9 |
|---|---|
Molekularformel |
C15H15NO6 |
Molekulargewicht |
305.28 g/mol |
IUPAC-Name |
2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H15NO6/c1-22-13-4-8(2-3-10(13)18)7-16-15(21)14-11(19)5-9(17)6-12(14)20/h2-6,17-20H,7H2,1H3,(H,16,21) |
InChI-Schlüssel |
OLBVNFUJJORBDV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNC(=O)C2=C(C=C(C=C2O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


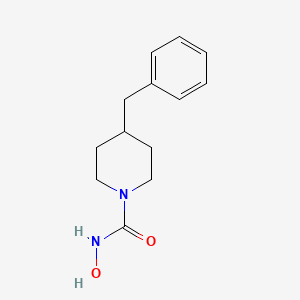

![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)
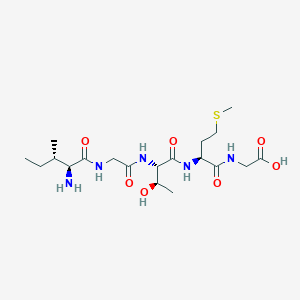

![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)
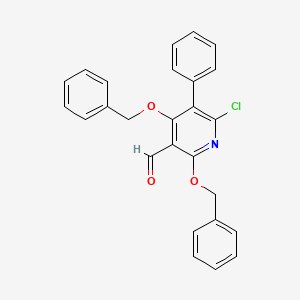
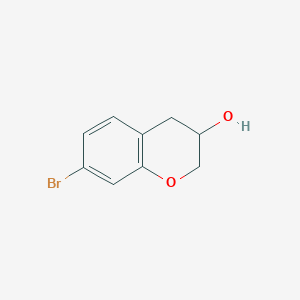
![9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole](/img/structure/B14181592.png)
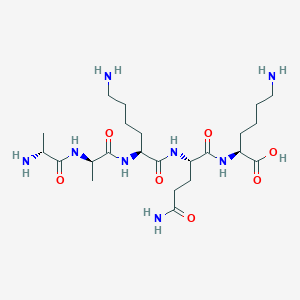
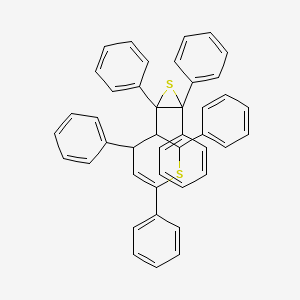
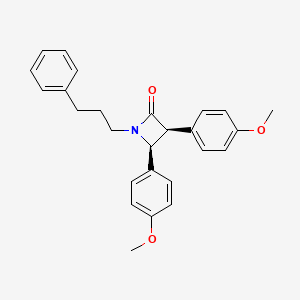
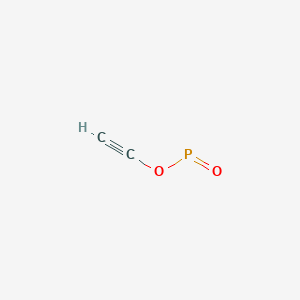
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl-](/img/structure/B14181619.png)
